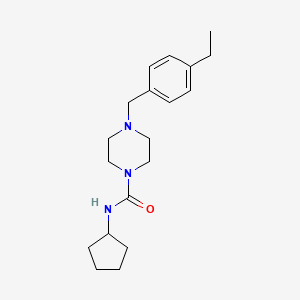
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has shown promising results in scientific research, particularly in the field of neuroscience. CPP-115 is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Wirkmechanismus
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.
Biochemical and physiological effects:
The increased levels of GABA in the brain due to N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide administration have been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and reduced synaptic transmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of GABA receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also stable and has a long half-life, which allows for prolonged exposure to the compound. However, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has limited solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and there are several potential future directions for research on this compound. These include further investigation of its therapeutic potential in neurological disorders, as well as its effects on other neurotransmitter systems. Additionally, the development of more soluble analogs of N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could improve its usefulness in lab experiments and potential clinical applications.
In conclusion, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of GABA transaminase, leading to increased GABAergic neurotransmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has limitations due to its limited solubility. Future research on N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to enhance GABAergic neurotransmission, which is a major inhibitory pathway in the brain. This makes N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide a promising drug candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19(23)20-18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPJHAVNRFMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)

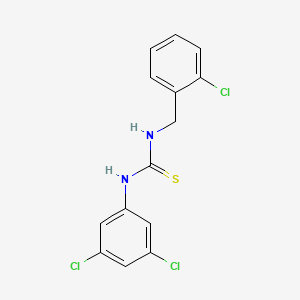
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)
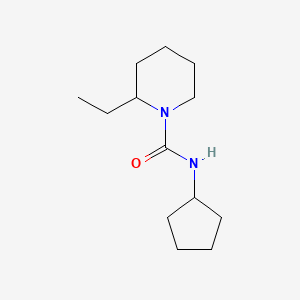
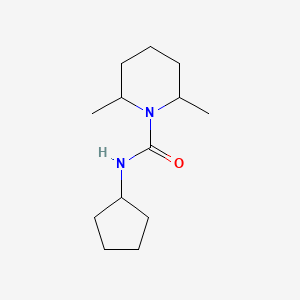
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
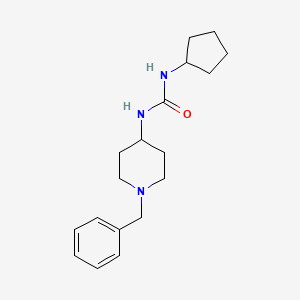
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
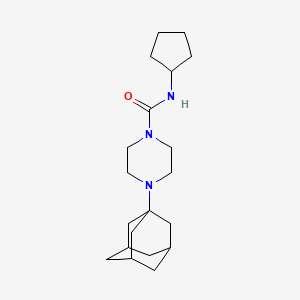
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)